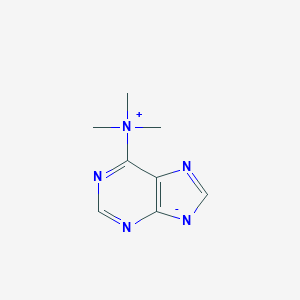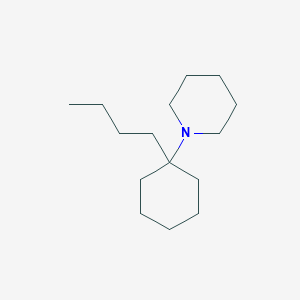
1-(1-Butylcyclohexyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Butylcyclohexyl)piperidine, commonly known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been studied for its potential use in scientific research. BTCP has been found to have a unique mechanism of action that makes it different from other psychoactive drugs.
Wirkmechanismus
BTCP acts as a selective dopamine reuptake inhibitor, which means that it inhibits the reuptake of dopamine into the presynaptic neuron. This results in an increase in the levels of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling. This property of BTCP has been found to be useful in studying the role of dopamine in various neurological disorders.
Biochemische Und Physiologische Effekte
BTCP has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which leads to an increase in dopamine signaling. This property of BTCP has been found to be useful in studying the role of dopamine in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BTCP has several advantages and limitations for lab experiments. One of the advantages is that it has a unique mechanism of action that makes it different from other psychoactive drugs. This property of BTCP has been found to be useful in studying the role of dopamine in various neurological disorders. However, one of the limitations is that it is a psychoactive drug, which means that it can have adverse effects on the behavior of animals used in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of BTCP. One of the future directions is to study its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another future direction is to study its potential use as a research tool for studying the role of dopamine in various neurological disorders. Additionally, more research is needed to understand the long-term effects of BTCP on the brain and behavior.
Synthesemethoden
The synthesis of BTCP involves the reaction of 1-cyclohexylpiperidine with 1-chlorobutane in the presence of a base. The reaction results in the formation of BTCP, which is then purified using various methods. The synthesis of BTCP is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BTCP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique mechanism of action that makes it different from other psychoactive drugs. BTCP acts as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This property of BTCP has been found to be useful in studying the role of dopamine in various neurological disorders.
Eigenschaften
CAS-Nummer |
14228-26-3 |
|---|---|
Produktname |
1-(1-Butylcyclohexyl)piperidine |
Molekularformel |
C15H29N |
Molekulargewicht |
223.4 g/mol |
IUPAC-Name |
1-(1-butylcyclohexyl)piperidine |
InChI |
InChI=1S/C15H29N/c1-2-3-10-15(11-6-4-7-12-15)16-13-8-5-9-14-16/h2-14H2,1H3 |
InChI-Schlüssel |
UVOCTPSBTXSDGC-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCCC1)N2CCCCC2 |
Kanonische SMILES |
CCCCC1(CCCCC1)N2CCCCC2 |
Andere CAS-Nummern |
14228-26-3 |
Synonyme |
1-(1-Butylcyclohexyl)piperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



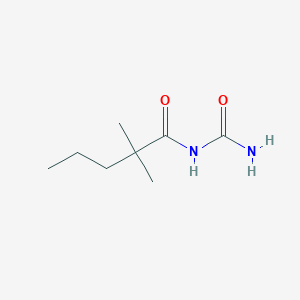

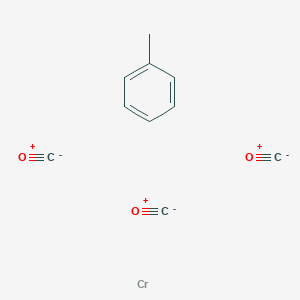

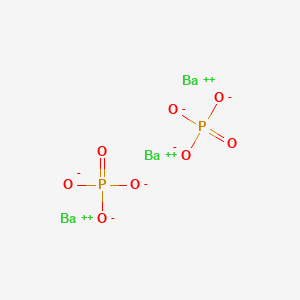

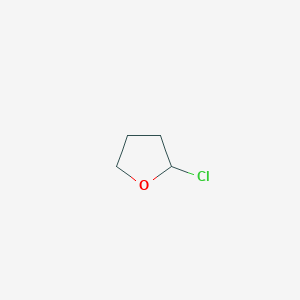

![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)



